molecular formula C10H13F2N B8358246 2,6-Difluoro-3-neopentylpyridine

2,6-Difluoro-3-neopentylpyridine

Cat. No.: B8358246
M. Wt: 185.21 g/mol
InChI Key: MPZDSYFKVACNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-3-neopentylpyridine is a fluorinated pyridine derivative characterized by fluorine atoms at the 2- and 6-positions of the pyridine ring and a bulky neopentyl (2,2-dimethylpropyl) substituent at position 3. This compound’s structural features—fluorine’s electron-withdrawing effects and the neopentyl group’s steric bulk—make it a candidate for applications in pharmaceuticals, agrochemicals, or ligand synthesis. The following analysis relies on structural analogs and inferred properties.

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

3-(2,2-dimethylpropyl)-2,6-difluoropyridine

InChI

InChI=1S/C10H13F2N/c1-10(2,3)6-7-4-5-8(11)13-9(7)12/h4-5H,6H2,1-3H3

InChI Key

MPZDSYFKVACNJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=C(N=C(C=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Key Structural and Molecular Differences

The most relevant structural analog identified in the evidence is 2,6-Difluoro-3-[2-(trifluoromethyl)phenyl]pyridine (CAS 1261818-57-8) . Below is a comparative analysis:

Table 1: Molecular Properties of Pyridine Derivatives
Compound CAS Number Molecular Formula Molecular Weight Substituent at Position 3
2,6-Difluoro-3-neopentylpyridine* Not available C₁₀H₁₃F₂N 185.22 (calc.) Neopentyl (C(CH₂CH₃)₃)
2,6-Difluoro-3-[2-(trifluoromethyl)phenyl]pyridine 1261818-57-8 C₁₂H₆F₅N 259.18 2-(Trifluoromethyl)phenyl group

*Calculated molecular weight based on structure.

Key Observations:

Its lipophilicity (logP ≈ 3.2, estimated) may enhance membrane permeability in biological systems. 2,6-Difluoro-3-[2-(trifluoromethyl)phenyl]pyridine: The trifluoromethylphenyl group combines steric bulk with strong electron-withdrawing effects (-CF₃), increasing electrophilicity at the pyridine ring. This could enhance binding to electron-rich targets (e.g., enzymes or receptors) .

Synthetic Utility :

  • Neopentyl-substituted pyridines are often used as ligands in asymmetric catalysis due to their rigid, bulky structures.
  • The trifluoromethylphenyl analog’s electronic profile may favor applications in fluorinated pharmaceuticals, leveraging the -CF₃ group’s metabolic stability .

Thermodynamic Stability :

  • The neopentyl group’s branched structure likely improves thermal stability compared to linear alkyl or aryl substituents.

Comparison with Other Relevant Compounds

The evidence also lists unrelated compounds (e.g., 3-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide ), but their structural dissimilarity limits direct comparison. However, the following generalizations apply:

Fluorinated vs. Non-Fluorinated Pyridines:
  • Fluorine atoms at positions 2 and 6 increase the pyridine ring’s electron deficiency, enhancing susceptibility to nucleophilic aromatic substitution compared to non-fluorinated analogs.
  • Neopentyl and trifluoromethylphenyl substituents both reduce solubility in polar solvents compared to hydroxyl- or amine-functionalized derivatives.

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